

Mitigating batch-to-batch variability of Opigolix

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Compound of Interest

Compound Name: *Opigolix*

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Technical Support Center: Opigolix

Welcome to the Technical Support Center for **Opigolix**. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on mitigating batch-to-batch variability of **Opigolix**. As a non-peptide, small-molecule GnRH antagonist, consistent performance of **Opigolix** is paramount for reliable experimental outcomes and successful clinical development.^[1] This resource, structured in a flexible question-and-answer format, offers expert insights and detailed protocols to help you identify, characterize, and control sources of variability.

Frequently Asked Questions (FAQs)

Q1: What is Opigolix and what are its key chemical properties?

Opigolix (also known as ASP-1707) is an orally active, small-molecule gonadotropin-releasing hormone (GnRH) receptor antagonist.^{[1][2]} Unlike peptide-based antagonists, its non-peptide structure offers the advantage of oral administration.^[1] Understanding its fundamental properties is the first step in controlling its variability.

Property	Value	Source
IUPAC Name	(2R)-N'-[5-[3-(2,5-difluorophenyl)-2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxopropanoyl]-2-fluorophenyl]sulfonyl-2-hydroxypropanimidamide	[1]
Molecular Formula	C ₂₅ H ₁₉ F ₃ N ₄ O ₅ S	[1][3]
Molar Mass	544.50 g·mol ⁻¹	[1][3]
Class	GnRH Antagonist; Antigonadotropin	[1]
CAS Number	912587-25-8	[1][2][3][4]

Note: The development of **Opigolix** (ASP-1707) was discontinued in 2018.[1] However, the principles discussed here are broadly applicable to other small-molecule GnRH antagonists like Linzagolix (OBE2109), which has a similar mechanism of action.[5][6]

Q2: What are the most common sources of batch-to-batch variability in small-molecule drugs like Opigolix?

Batch-to-batch variability in active pharmaceutical ingredients (APIs) is a persistent challenge that can arise from multiple sources throughout the manufacturing lifecycle.[7][8][9] For **Opigolix**, these can be broadly categorized into three areas:

- Raw Materials & Synthesis:
 - Starting Material Heterogeneity: Variations in the purity, isomeric composition, or physical properties of starting materials can propagate through the synthesis.[10]
 - Process Deviations: Minor shifts in reaction conditions (e.g., temperature, pressure, reaction time) can alter the impurity profile or yield.[9]
 - Residual Solvents: The type and amount of residual solvents can affect the API's physical properties and stability.[11]

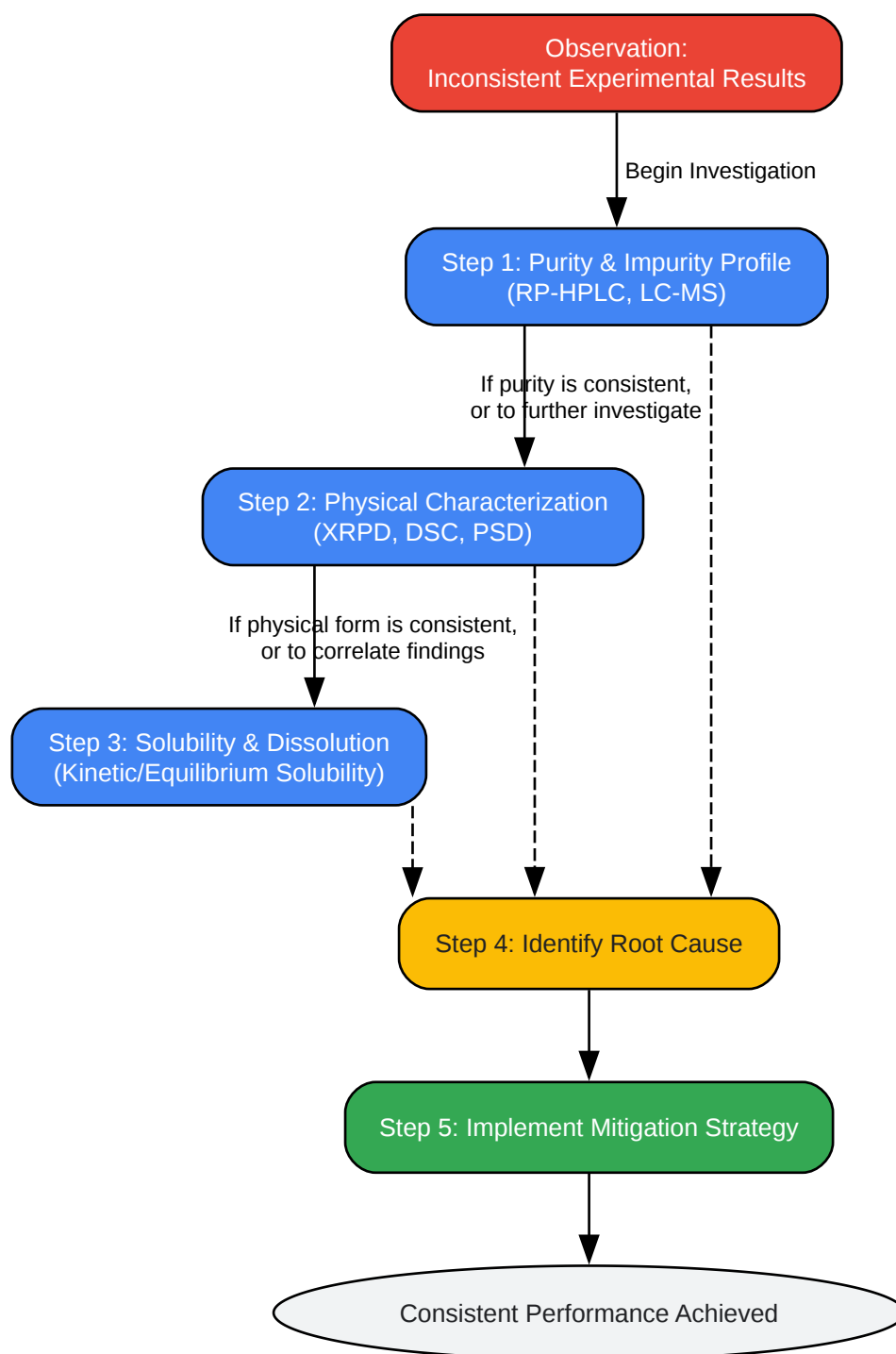
- Purification & Finishing:
 - Crystallization Inconsistencies: The final crystallization step is critical. Variations can lead to different polymorphic forms, particle sizes, or surface areas, all of which can impact dissolution rates and bioavailability.[9][12]
 - Drying Parameters: Inconsistent drying can result in variable levels of residual moisture, potentially leading to hydrolytic degradation.
- Storage & Handling:
 - Degradation: Exposure to light, heat, humidity, or oxygen can lead to the formation of degradation products over time.[11][13] Similar GnRH antagonists have shown susceptibility to hydrolysis and oxidation.[14][15]
 - Packaging Interactions: Interactions between the API and the container closure system can introduce impurities.[16]

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays or formulation studies.

You observe that different batches of **Opigolix** yield significantly different results in your experiments (e.g., variable IC_{50} in a receptor binding assay, or inconsistent dissolution profiles). This is a classic sign of underlying physicochemical variability between batches.

The first step is to systematically investigate the potential causes. A structured approach ensures that you efficiently identify the source of the variability without wasting resources.



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Caption: Workflow for investigating **Opigolix** batch variability.

A: The most reliable method is to perform a comprehensive analysis of each batch using a validated, stability-indicating chromatographic method.

- Why this is important: A simple purity assay (e.g., by UV-Vis) might not detect subtle but critical differences. A high-resolution technique like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can separate **Opigolix** from process-related impurities and degradation products.^[14] Coupling this with Mass Spectrometry (LC-MS) allows for the identification of these unknown peaks.^{[14][17]} Any variation in the number or quantity of impurities between batches is a significant red flag.
- Actionable Protocol: See Protocol 1: RP-HPLC Method for Purity and Impurity Profiling of **Opigolix** below for a detailed, step-by-step guide.

Issue 2: Batches show similar purity by HPLC, but still behave differently.

If impurity profiles are identical, the variability likely stems from differences in the solid-state properties of the API. These properties are not typically revealed by standard chromatographic methods but are critical for formulation performance and bioavailability.^[12]

A: The three most critical physical attributes to investigate are polymorphism, particle size distribution, and thermal properties.

- Polymorphism: This refers to the ability of a compound to exist in multiple crystalline forms. Different polymorphs, while chemically identical, can have vastly different physical properties, including solubility and stability.^[12]
 - How to test: X-ray Powder Diffraction (XRPD) is the gold-standard technique for identifying crystalline phases. Each polymorph will produce a unique diffraction pattern.
- Thermal Properties: Techniques like Differential Scanning Calorimetry (DSC) can identify melting points, glass transitions, and detect polymorphic transitions, providing a thermal fingerprint of the batch.
 - How to test: Run a DSC scan on each batch. Differences in the thermal events (e.g., melting endotherms) indicate potential solid-form variability.
- Particle Size Distribution (PSD): The size and distribution of API particles significantly influence dissolution rate and content uniformity in a final product.

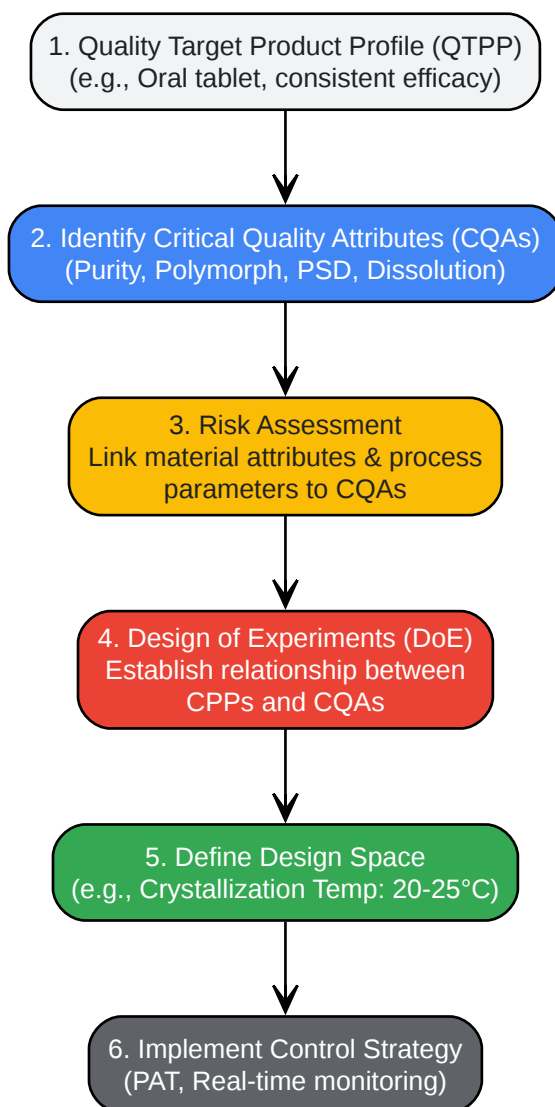
- How to test: Laser diffraction is a common and effective method for measuring PSD. Significant differences in metrics like D10, D50, and D90 between batches can explain performance inconsistencies.

Technique	Parameter Measured	Implication of Variability
XRPD	Crystalline structure (Polymorphism)	Different polymorphs can have different solubility, stability, and bioavailability.
DSC	Thermal transitions (melting point, etc.)	Indicates potential polymorphic differences or presence of amorphous content.
Laser Diffraction	Particle Size Distribution (PSD)	Affects dissolution rate, flowability, and content uniformity.
Dynamic Vapor Sorption (DVS)	Hygroscopicity (water uptake)	Can indicate differences in amorphous content or surface area, affecting stability and handling. [12]

Mitigation Strategies & Best Practices

Q: How can we proactively control and minimize batch-to-batch variability?

A: The most effective approach is to adopt Quality by Design (QbD) principles throughout the development and manufacturing process.[\[7\]](#) QbD is a systematic approach that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management.



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Caption: Quality by Design (QbD) framework for **Opigolix**.

Key Pillars of a QbD Approach for **Opigolix**:

- Raw Material Characterization: Implement stringent specifications for all starting materials and reagents. Understand how variability in these materials impacts the final API.[7]
- Process Understanding: Use tools like Design of Experiments (DoE) to identify Critical Process Parameters (CPPs)—such as crystallization temperature or stirring rate—that have a significant impact on the Critical Quality Attributes (CQAs) of **Opigolix** (e.g., purity, crystal form).[7]

- Process Analytical Technology (PAT): Implement real-time monitoring of CPPs during manufacturing.[8][18] For example, using in-line probes to monitor crystallization can ensure consistency and detect deviations before a batch is compromised.
- "Golden Batch" Model: Collect data from successful, high-quality batches to create a "golden batch" profile.[19] Real-time monitoring can then be used to ensure that future production runs stay within the established multivariate control limits of this ideal model.[19]

Experimental Protocols

Protocol 1: RP-HPLC Method for Purity and Impurity Profiling of Opigolix

This protocol describes a general-purpose, stability-indicating RP-HPLC method suitable for quantifying **Opigolix** and separating its potential process and degradation impurities.

1. Equipment and Reagents:

- HPLC system with UV detector
- C18 column (e.g., 4.6 x 150 mm, 3.5 μ m particle size)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (or other suitable buffer component)
- Purified water (18.2 M Ω ·cm)
- **Opigolix** reference standard and batch samples

2. Mobile Phase Preparation:

- Mobile Phase A (MPA): 0.1% Formic acid in Water
- Mobile Phase B (MPB): 0.1% Formic acid in Acetonitrile

- Rationale: A simple acidic mobile phase is often effective for small molecules like **Opigolix** and is compatible with mass spectrometry if LC-MS analysis is required.[\[14\]](#)

3. Standard & Sample Preparation:

- Diluent: Acetonitrile/Water (50:50, v/v)
- Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of **Opigolix** reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
- Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the batch sample.

4. Chromatographic Conditions:

- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 10 µL
- UV Detection: 254 nm (or other appropriate wavelength)
- Gradient Program:

Time (min)	% Mobile Phase B
0.0	20
25.0	90
30.0	90
30.1	20

| 35.0 | 20 |

5. System Suitability Testing (SST):

- Why this is critical: SST ensures that the chromatographic system is performing adequately for the analysis.^[14] This is a core tenet of creating a self-validating system.
- Procedure: Make five replicate injections of the Standard Solution.
- Acceptance Criteria:

Parameter	Acceptance Limit
Tailing Factor (Asymmetry)	0.8 - 1.5
Theoretical Plates (N)	> 2000

| %RSD of Peak Area | ≤ 2.0% |

6. Data Analysis:

- Calculate the % Purity of the main peak using area normalization.
- Identify and quantify any specified or unspecified impurities relative to the main peak area. Report impurities above the reporting threshold (e.g., 0.05%).

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